molecular formula C13H10Cl2O2 B6381753 2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol, 95% CAS No. 1262001-34-2

2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol, 95%

Cat. No. B6381753
CAS RN: 1262001-34-2
M. Wt: 269.12 g/mol
InChI Key: RVKFVEFOQRRALC-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol, 95% (2-C5-C2MPP) is a synthetic phenolic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of compounds and has been used in the synthesis of drugs, dyes, and other organic compounds. It is also used as a reagent for the preparation of various organic compounds.

Scientific Research Applications

2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of drugs, dyes, and other organic compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of fluorescent dyes used in imaging techniques. It has also been used in the synthesis of polymeric materials and in the synthesis of nanomaterials.

Mechanism of Action

2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol, 95% is an intermediate in the synthesis of a variety of compounds. It acts as a catalyst in the reaction of 5-chloro-2-methoxyphenol and chloroacetic acid, which leads to the formation of the desired product. The reaction occurs in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically between 80-100°C.
Biochemical and Physiological Effects
2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-microbial, and anti-tumor properties. It has also been found to have antioxidant and cytoprotective properties. Additionally, it has been found to have anti-allergic and anti-ulcer effects.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol, 95% has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a relatively inexpensive compound and is readily available. However, it is important to note that it is a potentially hazardous compound and should be handled with care.

Future Directions

The future of 2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol, 95% is promising. It has a wide range of applications in scientific research and is an important intermediate in the synthesis of a variety of compounds. It has the potential to be used in the development of new drugs, dyes, and other organic compounds. Additionally, it has the potential to be used in the synthesis of nanomaterials and polymeric materials. Finally, it has the potential to be used in the development of new imaging techniques and for the treatment of various diseases.

Synthesis Methods

2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol, 95% is synthesized by the reaction of 5-chloro-2-methoxyphenol and chloroacetic acid in the presence of a catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically between 80-100°C. The reaction product is then purified by distillation or recrystallization.

properties

IUPAC Name

2-chloro-5-(5-chloro-2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c1-17-13-5-3-9(14)7-10(13)8-2-4-11(15)12(16)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKFVEFOQRRALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686081
Record name 4,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol

CAS RN

1262001-34-2
Record name 4,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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